Rocepafant

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

132418-36-1 |

|---|---|

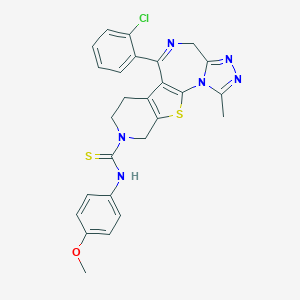

Molecular Formula |

C26H23ClN6OS2 |

Molecular Weight |

535.1 g/mol |

IUPAC Name |

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |

InChI |

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |

InChI Key |

WBGAFGNZNGJVNW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |

Canonical SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |

Other CAS No. |

132579-32-9 |

Synonyms |

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |

Origin of Product |

United States |

Foundational & Exploratory

The Anticipated Mechanism of Action of Rocepafant in Neuronal Cells: A Technical Guide

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the direct mechanism of action of Rocepafant in neuronal cells are not publicly available. This guide, therefore, extrapolates the potential mechanism of this compound based on the well-documented role of the Platelet-Activating Factor (PAF) and the effects of other PAF receptor antagonists in the central nervous system. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. In the central nervous system (CNS), PAF is a lipid mediator implicated in a range of physiological and pathological processes, including neuronal development, synaptic transmission, and neuroinflammation.[1][2] Dysregulation of the PAF system is linked to neuronal damage in conditions such as ischemia and neurodegenerative diseases. This guide outlines the presumed mechanism by which this compound may exert a neuroprotective effect on neuronal cells by inhibiting PAF-mediated signaling pathways.

The Role of PAF in Neuronal Cells

Platelet-Activating Factor (PAF) exerts its effects in the CNS primarily through a G-protein coupled receptor known as the PAF receptor (PAFR).[3] The binding of PAF to its receptor on neuronal cells can trigger a cascade of intracellular events. However, research also indicates that PAF can induce neuronal apoptosis through pathways independent of this receptor.[4][5]

PAF Receptor-Dependent Signaling

Activation of the PAFR in neurons is known to involve Gq and Gi signaling pathways, leading to an increase in intracellular calcium levels. This can modulate a variety of downstream effectors, influencing neurotransmitter release and synaptic plasticity. Interestingly, some studies suggest that PAFR activation may have a neuroprotective role.

PAF Receptor-Independent Apoptosis

Conversely, excessive levels of PAF have been shown to induce neuronal apoptosis even in the absence of a functional PAF receptor. This suggests a direct toxic effect of PAF on neuronal cells, potentially through mechanisms involving oxidative stress or mitochondrial dysfunction.

Proposed Mechanism of Action of this compound

As a PAF receptor antagonist, this compound is expected to competitively inhibit the binding of PAF to its receptor on the surface of neuronal cells. By blocking this interaction, this compound would likely attenuate the downstream signaling cascades initiated by PAF. The primary neuroprotective mechanism of this compound in neuronal cells is therefore hypothesized to be the prevention of PAF-induced deleterious effects.

Inhibition of Excitotoxicity and Apoptosis

In pathological conditions where PAF levels are elevated, such as after an ischemic event, PAFR-expressing neurons may be particularly vulnerable to excitotoxic challenge and subsequent apoptosis. By blocking the PAFR, this compound could potentially mitigate this vulnerability, thereby preserving neuronal integrity.

Signaling Pathways and Experimental Workflows

To investigate the mechanism of action of a PAF receptor antagonist like this compound in neuronal cells, a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate the key signaling pathway and a general experimental workflow.

Quantitative Data and Experimental Protocols

As specific data for this compound in neuronal cells is not available, the following tables provide a template for the types of quantitative data that would be essential for characterizing its mechanism of action.

Table 1: Receptor Binding Affinity of this compound in Neuronal Tissues

| Parameter | Value | Cell/Tissue Type |

| Kᵢ (nM) | Data not available | e.g., Primary cortical neurons |

| IC₅₀ (nM) | Data not available | e.g., Rat brain membrane homogenate |

Table 2: In Vitro Efficacy of this compound in Neuronal Cell-Based Assays

| Assay | Endpoint | IC₅₀/EC₅₀ (µM) | Neuronal Cell Model |

| PAF-induced Apoptosis | Caspase-3/7 activity | Data not available | e.g., Cerebellar granule neurons |

| Glutamate-induced Excitotoxicity | Cell Viability (MTT) | Data not available | e.g., HT22 hippocampal cells |

| PAF-induced Calcium Influx | [Ca²⁺]ᵢ | Data not available | e.g., SH-SY5Y neuroblastoma cells |

Key Experimental Methodologies

The investigation of this compound's neuroprotective effects would involve standard and specialized laboratory techniques.

Neuronal Cell Culture and Treatment:

-

Primary Neuronal Cultures: Neurons would be isolated from specific brain regions (e.g., cortex, hippocampus) of embryonic or neonatal rodents and cultured under defined conditions.

-

Neuronal Cell Lines: Immortalized cell lines such as SH-SY5Y or HT22 would be used for high-throughput screening and mechanistic studies.

-

Induction of Injury: Neuronal injury would be induced by applying PAF, excitotoxins like glutamate or kainic acid, or by subjecting the cultures to oxygen-glucose deprivation (OGD) to mimic ischemia.

-

Drug Application: this compound would be applied at a range of concentrations before, during, or after the injurious stimulus to assess its protective potential.

Assessment of Neuroprotection:

-

Cell Viability Assays: Standard colorimetric assays such as MTT or measurement of lactate dehydrogenase (LDH) release would quantify cell death.

-

Apoptosis Assays: Apoptosis would be measured by detecting the activity of caspases (e.g., caspase-3/7), or by TUNEL staining to identify DNA fragmentation.

-

Calcium Imaging: Intracellular calcium concentrations would be monitored using fluorescent calcium indicators (e.g., Fura-2) to assess the effect of this compound on PAF-induced calcium signaling.

-

Western Blotting: The expression and phosphorylation status of key signaling proteins in the PAF pathway and apoptotic cascades would be analyzed to delineate the molecular mechanism.

In Vivo Models:

-

Animal Models of Stroke: Rodent models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, would be employed to evaluate the in vivo efficacy of this compound.

-

Behavioral Assessments: A battery of behavioral tests would be used to assess neurological deficits and recovery of motor and cognitive function following treatment.

-

Histological Analysis: Brain sections from experimental animals would be stained to measure the volume of the ischemic infarct and to quantify neuronal loss in specific brain regions.

Conclusion

While direct experimental evidence for the mechanism of action of this compound in neuronal cells is currently lacking, its role as a PAF receptor antagonist strongly suggests a neuroprotective potential. By competitively inhibiting the binding of PAF to its receptor, this compound is anticipated to counteract the detrimental effects of excessive PAF in the CNS, including excitotoxicity and apoptosis. Further research is imperative to specifically delineate the signaling pathways modulated by this compound in different neuronal populations and to confirm its therapeutic utility in neurological disorders. The experimental frameworks and methodologies outlined in this guide provide a roadmap for such future investigations.

References

- 1. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet-Activating Factor Receptor Stimulation Disrupts Neuronal Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anesthetic Neuroprotection in Experimental Stroke in Rodents: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet activating factor-induced neuronal apoptosis is initiated independently of its G-protein coupled PAF receptor and is inhibited by the benzoate orsellinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Apafant (WEB 2086): An In-Depth Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Apafant (also known as WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Due to the limited availability of public data on "Rocepafant," this document focuses on the well-characterized and structurally related compound, Apafant, as a representative PAF receptor antagonist.

Core Concepts: Mechanism of Action

Apafant is a synthetic thieno-triazolodiazepine derivative that acts as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] By binding to the PAFR, Apafant blocks the binding of the endogenous ligand, Platelet-Activating Factor, a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][3] The antagonism of the PAFR by Apafant effectively inhibits the downstream signaling cascades initiated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Apafant, providing insights into its potency and activity.

Table 1: Receptor Binding Affinity of Apafant

| Parameter | Species | Tissue/Cell Type | Value | Reference(s) |

| Ki | Human | Platelet Receptors | 9.9 nM | |

| KD | Human | Platelets | 15 nM | |

| pKd | Guinea Pig | Peritoneal Macrophages | 8.22 |

Table 2: In Vitro Inhibitory Activity of Apafant

| Assay | Species | Cell Type | IC50 | Reference(s) |

| PAF-induced Platelet Aggregation | Human | Platelets | 170 nM (0.17 µM) | |

| PAF-induced Neutrophil Aggregation | Human | Neutrophils | 360 nM (0.36 µM) | |

| PAF-induced Inositol-1,4,5-trisphosphate formation | Human | Platelets | 33 µM |

Table 3: In Vivo Efficacy of Apafant

| Animal Model | Effect Measured | Route of Administration | ED50 | Reference(s) |

| Anesthetized Guinea Pigs | Inhibition of PAF-induced Bronchoconstriction | Oral | 0.07 mg/kg | |

| Anesthetized Guinea Pigs | Inhibition of PAF-induced Bronchoconstriction | Intravenous | 0.018 mg/kg | |

| Anesthetized Rats | Reversal of PAF-induced Hypotension | Intravenous | 0.052 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Apafant.

PAF Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Apafant for the PAF receptor.

Objective: To quantify the ability of Apafant to displace a radiolabeled ligand from the PAF receptor on rabbit platelet membranes.

Materials:

-

[3H]Apafant (radioligand)

-

Unlabeled Apafant (competitor)

-

Rabbit platelet membrane preparation

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold system

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare platelet membranes from rabbit blood according to established protocols.

-

Assay Setup: In a microplate, add the following components in order:

-

Binding buffer

-

Increasing concentrations of unlabeled Apafant (or vehicle for total binding)

-

A fixed concentration of [3H]Apafant (typically at or below its Kd)

-

Rabbit platelet membrane preparation (protein concentration to be optimized)

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled PAF.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled Apafant concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

PAF-Induced Platelet Aggregation Assay

This protocol describes an in vitro assay to measure the inhibitory effect of Apafant on PAF-induced human platelet aggregation using light transmission aggregometry.

Objective: To determine the IC50 of Apafant for the inhibition of platelet aggregation stimulated by PAF.

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet-Activating Factor (PAF)

-

Apafant

-

Saline or appropriate vehicle

-

Light Transmission Aggregometer

Procedure:

-

PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

-

Baseline Measurement: Place an aliquot of PRP in the aggregometer cuvette and establish a stable baseline of light transmission.

-

Pre-incubation: Add a known concentration of Apafant (or vehicle for control) to the PRP and incubate for a short period (e.g., 1-3 minutes) at 37°C with stirring.

-

Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.

-

Data Acquisition: The aggregometer will generate a curve representing the percentage of aggregation.

-

IC50 Determination: Repeat the experiment with a range of Apafant concentrations. Plot the percentage inhibition of aggregation against the logarithm of the Apafant concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to Apafant and the PAF receptor.

References

- 1. Apafant - Wikipedia [en.wikipedia.org]

- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Rocepafant (BN 50730): A Technical Overview of its Discovery and Synthesis as a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocepafant, also known as BN 50730, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a phospholipid mediator implicated in a variety of inflammatory and allergic responses, making its receptor a compelling target for therapeutic intervention.[2] this compound emerged from research programs aimed at discovering novel anti-inflammatory agents and has been investigated for its potential in treating conditions such as rheumatoid arthritis and neurological disorders.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its core scientific attributes.

Discovery and Development

This compound (BN 50730) was developed by IHB-IPSEN as part of a research initiative focused on identifying synthetic antagonists of the Platelet-Activating Factor (PAF). The discovery of PAF antagonists has been a significant area of medicinal chemistry research, with various structural classes being explored.[2] this compound belongs to the thieno[3,2-c]pyridine class of compounds. While the specific discovery history of this compound by IHB-IPSEN is not extensively detailed in publicly available literature, its development represents a targeted effort to inhibit the pro-inflammatory actions of PAF.

Chemical Synthesis

General Synthetic Approach for Thieno[3,2-c]pyridine Derivatives:

A plausible synthetic pathway, based on related compounds, would likely involve the following key transformations:

-

Formation of the Tetrahydrothieno[3,2-c]pyridine Core: This is often achieved through a multi-step sequence starting from a suitable thiophene derivative.

-

N-Alkylation or N-Arylation: The secondary amine within the pyridine ring of the core structure is then reacted with an appropriate electrophile to introduce the desired substituent.

-

Functional Group Interconversion: Further chemical modifications may be carried out to arrive at the final structure of this compound.

Due to the proprietary nature of pharmaceutical development, the precise reagents, reaction conditions, and purification methods used for the industrial-scale synthesis of this compound are not publicly disclosed.

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the binding of the endogenous ligand, PAF, thereby inhibiting the downstream signaling cascades that lead to various physiological and pathological effects.

Platelet-Activating Factor (PAF) Signaling Pathway

PAF exerts its effects by binding to its receptor on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This binding initiates a signaling cascade that can lead to platelet aggregation, inflammation, increased vascular permeability, and bronchoconstriction.

Quantitative Data

Specific quantitative data for this compound (BN 50730), such as IC50 values for the inhibition of PAF-induced platelet aggregation and Ki or Kd values for PAF receptor binding, are not consistently reported in the readily available scientific literature. However, the in vivo studies provide some indication of its potency and efficacy.

| Parameter | Species | Model | Dosage | Effect | Reference |

| In vivo Efficacy | Mice | Elevated plus-maze (memory test) | 2.5 mg/kg, i.p. | Induced retrograde amnesia | |

| Clinical Efficacy | Human | Rheumatoid Arthritis | 40 mg twice daily, orally | Significant improvement in clinical indicators of disease activity |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not fully available. However, based on standard pharmacological practices for evaluating PAF antagonists, the following general methodologies would have been employed.

PAF Receptor Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for the PAF receptor.

References

- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet Activating Factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of BN-50730 (PAF receptor antagonist) and physostigmine (AChE inhibitor) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Rocepafant: A Technical Guide to its Role in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a wide array of inflammatory and allergic diseases. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that lead to the cardinal signs of inflammation, including increased vascular permeability, edema, and the activation and recruitment of inflammatory cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its chemical properties, and its demonstrated effects in preclinical and clinical studies, with a focus on its role in modulating inflammatory pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent lipid mediator that plays a central role in the initiation and amplification of inflammatory and allergic responses. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.

Activation of the PAFR triggers a cascade of intracellular signaling events, leading to a range of physiological responses such as platelet aggregation, bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. Consequently, antagonism of the PAFR represents a promising therapeutic strategy for the treatment of a variety of inflammatory conditions. This compound (BN 50730) is a synthetic molecule belonging to the thieno-triazolo-diazepine class of compounds, which has been identified as a specific and potent antagonist of the PAF receptor.

Chemical Properties and Synthesis

Chemical Structure:

This compound has the chemical formula C₂₁H₂₀ClN₅O₂S and a molecular weight of 457.9 g/mol . Its systematic name is 4-(2-chlorophenyl)-9-methyl-2-[3-(4-morpholinyl)-3-oxopropyl]-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine.

Synthesis:

The synthesis of this compound and related thieno-triazolo-diazepine derivatives is a multi-step process. A general synthetic scheme, based on published patent literature for similar compounds, is outlined below. This process typically involves the construction of the core thieno[3,2-f]triazolo[4,3-a]diazepine ring system, followed by the addition of the side chains.

Caption: General synthetic workflow for this compound.

A key step in the synthesis involves the cyclization to form the diazepine ring, followed by the annulation of the triazole ring. The final step is the coupling of the morpholinyl-propanoyl side chain to the triazole ring.

Mechanism of Action in Inflammatory Pathways

This compound functions as a competitive antagonist at the PAF receptor. By occupying the receptor's binding site, it prevents the binding of the endogenous ligand, PAF, thereby inhibiting the initiation of downstream intracellular signaling pathways.

Inhibition of PAF Receptor Signaling

The binding of PAF to its G-protein coupled receptor (GPCR) typically leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a critical signal for many cellular responses, including enzyme activation and neurotransmitter release.

-

DAG activates protein kinase C (PKC), which phosphorylates various downstream target proteins, contributing to cellular activation and the inflammatory response.

This compound, by blocking the initial binding of PAF, prevents the activation of this signaling cascade.

Caption: this compound's inhibition of PAF receptor signaling.

Modulation of Downstream Inflammatory Pathways

While direct studies on this compound's effect on MAPK and NF-κB pathways are limited, the inhibition of PAFR signaling is expected to have significant downstream consequences on these key inflammatory signaling cascades. PAF is known to activate both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in various cell types.

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, MAPKs are involved in the production of pro-inflammatory cytokines and chemokines.

-

NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of a wide range of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.

By blocking PAF-induced cellular activation, this compound likely attenuates the activation of both MAPK and NF-κB pathways, thereby reducing the expression of a broad spectrum of inflammatory mediators.

Caption: Postulated downstream effects of this compound.

Quantitative Data

| Compound | Target | Assay | Value | Reference |

| Apafant | PAF Receptor | [³H]PAF Displacement | Kd = 15 nM | |

| Apafant | PAF-induced platelet aggregation | Inhibition | IC50 = 170 nM | |

| BN 52021 | PAF-induced platelet aggregation | Inhibition | IC50 = 3.6 µM |

Experimental Protocols

In Vitro PAF Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to the PAF receptor.

Caption: Workflow for a PAF receptor binding assay.

Methodology:

-

Membrane Preparation: Platelet-rich plasma is isolated from whole blood by centrifugation. The platelets are then lysed, and the membrane fraction containing the PAF receptors is collected by further centrifugation.

-

Binding Reaction: The platelet membranes are incubated with a constant concentration of a radiolabeled PAF ligand (e.g., [³H]PAF) and varying concentrations of the test compound (this compound).

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema (General Protocol)

This is a standard animal model used to evaluate the anti-inflammatory activity of a compound.

Caption: Workflow for a carrageenan-induced paw edema model.

Methodology:

-

Animal Dosing: Animals in the treatment group are administered this compound (typically via oral or intraperitoneal route) at a predetermined time before the induction of inflammation. The control group receives the vehicle.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of the control group.

Clinical Evidence

A clinical study investigated the efficacy and safety of this compound in patients with active rheumatoid arthritis. Ten patients were treated with 40 mg of this compound orally twice daily for four weeks. The study reported a significant improvement in clinical indicators of disease activity during the treatment period. However, no significant changes in laboratory variables of inflammation were observed. The treatment was well-tolerated with no reported side effects.

Conclusion

This compound is a specific and potent antagonist of the PAF receptor, a key player in the inflammatory cascade. By blocking the action of PAF, this compound has the potential to mitigate a wide range of inflammatory responses. Preclinical and early clinical data suggest its therapeutic potential in inflammatory conditions such as rheumatoid arthritis. Further research is warranted to fully elucidate its effects on downstream signaling pathways, such as the MAPK and NF-κB pathways, and to establish its clinical efficacy in a broader range of inflammatory diseases. The development of PAF antagonists like this compound represents a targeted approach to anti-inflammatory therapy with the potential for a favorable safety profile.

References

In-Vitro Effects of Rocepafant on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro effects of Rocepafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, on platelet aggregation. This compound, also known as Apafant and WEB 2086, demonstrates significant inhibitory activity against PAF-induced platelet activation and aggregation. This document details the underlying signaling pathways, provides extensive experimental protocols for in-vitro analysis, and presents quantitative data on the inhibitory effects of this compound. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of hematology, pharmacology, and drug development.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Upon binding to its G-protein coupled receptor (GPCR) on the surface of platelets, PAF triggers a signaling cascade that leads to platelet activation, shape change, and aggregation, contributing to thrombus formation.[2]

This compound (Apafant/WEB 2086) is a thieno-triazolodiazepine derivative that acts as a specific and competitive antagonist of the PAF receptor.[3][4] Its ability to block the binding of PAF to its receptor makes it a valuable tool for studying PAF-mediated signaling and a potential therapeutic agent for conditions associated with excessive platelet activation. This guide will delve into the in-vitro effects of this compound on platelet aggregation, providing the necessary technical details for its study and application in a research setting.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly competing with PAF for binding to the PAF receptor on platelets.[5] The PAF receptor is coupled to the Gq family of G-proteins. Upon PAF binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). The elevation of intracellular calcium is a critical event in platelet activation, triggering a cascade of downstream events including granule secretion, conformational change of integrin αIIbβ3, and ultimately, platelet aggregation. This compound, by blocking the initial binding of PAF, prevents the initiation of this entire signaling cascade.

Quantitative Data on In-Vitro Effects

This compound is a potent inhibitor of PAF-induced platelet aggregation. The following tables summarize the key quantitative parameters of this compound's in-vitro activity.

Table 1: Inhibitory Potency of this compound against PAF-Induced Human Platelet Aggregation

| Parameter | Value | Reference |

| IC50 | 170 nM (0.17 µM) |

IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the platelet aggregation induced by PAF.

Table 2: Binding Affinity of this compound to Human Platelet PAF Receptor

| Parameter | Value | Reference |

| Ki | 9.9 nM | |

| KD | 15 nM |

Ki (Inhibition constant) and KD (Dissociation constant) are measures of the binding affinity of this compound to the PAF receptor. Lower values indicate higher affinity.

Experimental Protocols

The following section provides a detailed methodology for assessing the in-vitro effects of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing.

Experimental Workflow

Detailed Methodology for Light Transmission Aggregometry

4.2.1. Reagents and Materials

-

This compound (Apafant/WEB 2086)

-

Platelet-Activating Factor (PAF)

-

3.2% or 3.8% Sodium Citrate solution

-

Sterile polypropylene tubes

-

Light Transmission Aggregometer

-

Siliconized glass cuvettes with magnetic stir bars

-

Pipettes and tips

-

Saline solution

-

Vehicle for this compound (e.g., DMSO, saline)

4.2.2. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)

-

Draw whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10 days.

-

Collect blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

-

Gently mix the blood by inverting the tubes several times to ensure proper anticoagulation.

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the supernatant (PRP) and transfer it to a sterile polypropylene tube.

4.2.3. Preparation of Platelet-Poor Plasma (PPP)

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components.

-

Collect the supernatant, which is the platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.

4.2.4. Platelet Aggregation Assay

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP if necessary.

-

Pre-warm the aggregometer to 37°C.

-

Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes with stirring.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

-

Add a small volume (e.g., 50 µL) of the desired concentration of this compound or its vehicle (control) to the PRP.

-

Incubate for a specified period (e.g., 1-3 minutes) with continuous stirring.

-

Initiate platelet aggregation by adding a pre-determined concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

4.2.5. Data Analysis

-

Determine the maximum percentage of platelet aggregation for both the control (vehicle-treated) and this compound-treated samples.

-

Calculate the percentage inhibition of platelet aggregation for each concentration of this compound using the following formula: % Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle)] x 100

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation in-vitro. Its mechanism of action is centered on the competitive blockade of the PAF receptor, thereby preventing the downstream signaling cascade that leads to platelet activation. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate the antiplatelet effects of this compound and similar compounds. Further in-vitro studies exploring its effects in combination with other antiplatelet agents and on other aspects of platelet function could provide additional valuable insights into its therapeutic potential.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist apafant in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apafant - Wikipedia [en.wikipedia.org]

- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Rocepafant's Interaction with G-protein Coupled Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) intricately involved in inflammatory and thrombotic processes. This technical guide provides an in-depth analysis of this compound's interaction with the PAF receptor, detailing its mechanism of action, the associated signaling pathways, and the experimental methodologies used for its characterization. Quantitative data on the binding affinity and functional inhibition of this compound and related compounds are presented, offering a valuable resource for researchers in pharmacology and drug development.

Introduction: The Platelet-Activating Factor Receptor

The Platelet-Activating Factor (PAF) receptor is a member of the GPCR superfamily, characterized by seven transmembrane domains. It is the target for the potent phospholipid mediator, Platelet-Activating Factor, which plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The PAF receptor is primarily coupled to Gq/11 and Gi/o proteins, initiating a cascade of intracellular signaling events upon activation.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, PAF, thereby inhibiting the initiation of downstream signaling cascades. This antagonistic action makes this compound a potential therapeutic agent for various inflammatory conditions. While clinical trials for rheumatoid arthritis did not show significant amelioration of the disease, the study of this compound and its analogs continues to provide valuable insights into PAF receptor pharmacology[1].

Quantitative Analysis of PAF Receptor Antagonism

Table 1: Binding Affinity and Functional Inhibition of PAF Receptor Antagonists

| Compound | Assay Type | Parameter | Value (nM) | Cell Type/System |

| BN 50739 | Calcium Mobilization | IC50 | 4.8 | Neurohybrid NG108-15 cells |

| BN 50739 | Phosphoinositide Turnover (IP3 formation) | IC50 | 3.6 | Neurohybrid NG108-15 cells |

| WEB 2086 | Calcium Mobilization | IC50 | 6.9 | Neurohybrid NG108-15 cells |

| SRI 63-441 | Calcium Mobilization | IC50 | 809 | Neurohybrid NG108-15 cells |

| BN 52021 | Calcium Mobilization | IC50 | 98500 | Neurohybrid NG108-15 cells |

Data for BN 50739, WEB 2086, SRI 63-441, and BN 52021 from a study on neurohybrid NG108-15 cells[2].

Signaling Pathways Modulated by this compound

Activation of the PAF receptor by its agonist triggers a dual signaling cascade through the Gq and Gi pathways. This compound, by blocking PAF binding, effectively inhibits these downstream events.

The Gq-Mediated Pathway

Upon PAF binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmission. This compound's antagonism of the PAF receptor prevents this cascade, as demonstrated by the inhibition of PAF-induced calcium mobilization and phosphoinositide turnover by its analog, BN 50739[2].

The Gi-Mediated Pathway

In addition to Gq coupling, the PAF receptor can also signal through Gi proteins. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing cellular processes such as cell growth and differentiation. By blocking the PAF receptor, this compound also prevents the activation of this Gi-mediated inhibitory pathway.

Experimental Protocols

The characterization of this compound and other PAF receptor antagonists relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for the PAF receptor.

-

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).

-

Radiolabeled PAF ligand (e.g., [3H]PAF).

-

Unlabeled this compound or other test compounds.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound (this compound).

-

In a multi-well plate, add a fixed concentration of cell membranes, a fixed concentration of [3H]PAF, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled PAF).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

-

Materials:

-

Freshly prepared platelet-rich plasma (PRP) from human or animal blood.

-

Platelet-poor plasma (PPP) for blank correction.

-

PAF solution.

-

This compound or other test compounds.

-

Aggregometer.

-

-

Procedure:

-

Prepare PRP and PPP by centrifugation of whole blood.

-

Place a cuvette with PRP in the aggregometer and establish a baseline reading.

-

Add a specific concentration of the test compound (this compound) to the PRP and incubate for a short period.

-

Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmission through the PRP over time, which corresponds to the degree of platelet aggregation.

-

Repeat the experiment with different concentrations of the test compound to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the antagonist that inhibits PAF-induced platelet aggregation by 50%.

-

Calcium Mobilization Assay

This assay measures the inhibition of PAF-induced increases in intracellular calcium concentration.

-

Materials:

-

Cells expressing the PAF receptor (e.g., platelets, endothelial cells, or a transfected cell line).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

PAF solution.

-

This compound or other test compounds.

-

A fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Place the cells in the fluorescence plate reader.

-

Add the test compound (this compound) at various concentrations to the cells and incubate.

-

Stimulate the cells by adding PAF.

-

Measure the change in fluorescence intensity over time, which reflects the change in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound on the PAF-induced calcium response.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

This compound is a specific antagonist of the PAF receptor, a GPCR that plays a significant role in inflammation and thrombosis. By competitively inhibiting the binding of PAF, this compound effectively blocks the Gq and Gi-mediated signaling pathways, leading to the suppression of downstream cellular responses. The quantitative analysis of related compounds and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further elucidate the pharmacology of the PAF receptor and develop novel therapeutics targeting this important pathway.

References

- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Platelet-Activating Factor (PAF) Receptor Antagonists for Arthritis: A Technical Guide

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of various inflammatory diseases, including arthritis. Its receptor, the PAF receptor (PAFR), is found on the surface of various immune cells, such as macrophages, neutrophils, and platelets.[1] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to the joint inflammation and destruction characteristic of arthritis.[2][3] Consequently, the development of PAF receptor antagonists has been an area of interest for therapeutic intervention in inflammatory conditions.

This technical guide provides an in-depth overview of the early-stage research on PAF receptor antagonists for the treatment of arthritis. While the specific compound "Rocepafant" was not identifiable in public chemical databases, patent literature, or clinical trial registries, this guide will focus on the preclinical and early clinical research of analogous PAF receptor antagonists, primarily BN 50727 and BN 50730 , as representative examples of this class of molecules. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

PAF receptor antagonists function as competitive inhibitors, binding to the PAF receptor and preventing the binding of the endogenous ligand, PAF.[1] This blockade disrupts the downstream signaling pathways that are activated by PAF, thereby mitigating the inflammatory response. In the context of arthritis, this includes the suppression of inflammatory cell activation, reduction of inflammatory mediator release, and potentially, the inhibition of tissue-degrading enzymes.[2]

Signaling Pathways

The binding of PAF to its G-protein coupled receptor (GPCR) on immune cells, such as macrophages, initiates a signaling cascade that is central to the inflammatory process in arthritis. As depicted in the diagram below, this cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Ultimately, these pathways converge on the activation of key transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes. A PAF receptor antagonist, such as the conceptual "this compound," would competitively block the initial binding of PAF to its receptor, thus inhibiting this entire downstream cascade.

References

Methodological & Application

Application Notes and Protocols for Rocepafant in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of Rocepafant, a potent Platelet-Activating Factor (PAF) antagonist, for use in cell culture experiments. The information herein is intended to guide researchers in preparing this compound solutions to ensure reproducibility and accuracy in in-vitro studies.

Introduction

This compound is a thienotriazolodiazepine derivative that acts as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] By blocking the PAF receptor, this compound is a valuable tool for investigating the roles of PAF in cellular signaling and for the development of novel therapeutics targeting PAF-mediated pathologies.

Accurate and consistent preparation of this compound solutions is critical for obtaining reliable experimental results. This protocol outlines the recommended procedures for dissolving and handling this compound for cell culture applications.

Chemical Properties and Solubility

Table 1: General Properties of Common Solvents for Hydrophobic Compounds

| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics for Cell Culture |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | High solubilizing power for hydrophobic compounds. Typically used at final concentrations <0.5% (v/v) in culture media to minimize cytotoxicity. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Good solvent for many organic molecules. Can exhibit cytotoxic effects at higher concentrations; final concentrations are generally kept below 0.5% (v/v). |

| Acetone | C₃H₆O | 58.08 | Can be used as a solvent, but its volatility and potential for cytotoxicity require careful handling and dilution. |

Experimental Protocols

Safety Precautions

-

Always handle this compound and organic solvents in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Recommended Materials

-

This compound powder

-

High-purity Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated pipettes

-

Cell culture medium appropriate for your cell line

-

Sterile serological pipettes

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline. The optimal solvent and concentration may need to be determined empirically.

-

Determine the required mass of this compound:

-

The molecular weight of this compound (C₂₃H₁₉ClN₆S₂) is 495.03 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 495.03 g/mol x 1000 mg/g = 4.95 mg

-

-

-

Dissolving this compound:

-

Aseptically weigh 4.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Sterilization and Aliquoting:

-

While DMSO at high concentrations is considered sterile, for stringent cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

-

Storage:

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. Avoid exposure to light.

-

Protocol for Diluting this compound in Cell Culture Medium

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare Working Solution:

-

Dilute the stock solution in your complete cell culture medium to the desired final concentration. It is crucial to perform serial dilutions to ensure homogeneity and to minimize the final concentration of the organic solvent.

-

Example for a final concentration of 10 µM in 10 mL of medium:

-

First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to get a 10 µM working solution.

-

Then, add the desired volume of this working solution to your culture vessel. For instance, to achieve a final concentration of 10 µM in a 10 mL culture, you would add 10 µL of the 10 µM working solution.

-

-

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A 1:1000 dilution of the DMSO stock solution results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control:

-

It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples.

-

Visualizations

Signaling Pathway of the PAF Receptor

The following diagram illustrates the signaling cascade initiated by the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR). This compound acts by competitively inhibiting this initial binding step.[1][3]

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow for this compound Solution Preparation

The following workflow diagram outlines the key steps for preparing a this compound stock solution and diluting it for cell culture experiments.

Caption: Workflow for this compound Preparation.

Troubleshooting

-

Precipitation upon dilution in aqueous medium: This can occur if the concentration of the hydrophobic compound is too high or if it is diluted too rapidly. To mitigate this, ensure the stock solution is at room temperature before dilution, and add the stock solution to the medium while gently vortexing or swirling the medium. Preparing intermediate dilutions in medium can also help.

-

Cell toxicity: If cytotoxicity is observed, ensure the final solvent concentration is within the recommended limits (e.g., <0.5% for DMSO). A dose-response curve for the solvent alone (vehicle control) should be performed to determine the toxicity threshold for your specific cell line.

By following these guidelines, researchers can confidently prepare this compound for their cell culture experiments, leading to more reliable and reproducible data.

References

Application of Rocepafant in Asthma Research Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rocepafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, in preclinical asthma research models. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of PAF antagonists in asthma.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of asthma. It is released by various inflammatory cells and can induce bronchoconstriction, increase vascular permeability, and promote the recruitment and activation of inflammatory cells, particularly eosinophils.[1]

This compound (also known as BN 50730) and its active S-enantiomer, SDZ 64-412, are specific antagonists of the PAF receptor.[2] By blocking the binding of PAF to its receptor, this compound can inhibit the downstream signaling pathways that contribute to the key features of asthma. This makes it a valuable tool for investigating the role of PAF in asthma and for evaluating the potential of PAF receptor antagonism as a therapeutic strategy.

Mechanism of Action

This compound competitively inhibits the binding of PAF to its G-protein coupled receptor on the surface of target cells, such as smooth muscle cells and inflammatory cells. This blockade prevents the activation of intracellular signaling cascades that lead to the pathological responses associated with asthma.

References

Application Notes and Protocols for Rocepafant in Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, traumatic brain injury (TBI), and stroke. This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective mechanism, chronic activation contributes significantly to neuronal damage and disease progression.

Platelet-activating factor (PAF) has been identified as a potent phospholipid mediator deeply involved in these inflammatory processes within the CNS.[1] Elevated levels of PAF are associated with various neurological conditions, where it promotes neuroinflammation and neuronal injury.[2] Rocepafant is a potent and specific antagonist of the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cells, including neurons and glia.[1] By blocking the binding of PAF to its receptor, this compound effectively inhibits the downstream signaling pathways that lead to neuroinflammation, offering a promising therapeutic strategy for mitigating neuronal damage in a variety of neurological disorders.[1][2]

These application notes provide an overview of the administration of this compound in preclinical neuroinflammation studies, including detailed protocols for in vivo and in vitro experiments, and a summary of expected quantitative outcomes.

Mechanism of Action

This compound competitively inhibits the binding of platelet-activating factor (PAF) to the PAF receptor (PAFR). This action blocks the activation of downstream intracellular signaling cascades, which include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this inhibits the release of intracellular calcium and the activation of protein kinase C (PKC). By disrupting these pathways, this compound effectively reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and mitigates microglial and astrocyte activation, thereby reducing neuroinflammation and its detrimental effects on neuronal cells.

References

Application Notes and Protocols for Quantification of Rocepafant in Plasma by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of Rocepafant in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Due to the limited availability of published methods specifically for this compound, this protocol is a representative method based on established analytical principles for similar compounds, such as platelet-activating factor (PAF) antagonists.

Introduction

This compound is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. PAF is a lipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document outlines a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its therapeutic effect by competitively inhibiting the binding of PAF to its receptor on the surface of target cells, such as platelets, neutrophils, and endothelial cells. This inhibition blocks the downstream signaling cascade initiated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects.

Caption: Simplified PAF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of this compound in plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar molecule or a stable isotope-labeled this compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other interfering substances.

-

Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound and the IS with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Injection: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: [M+H]+ → fragment ion (specific m/z values to be determined based on the compound's structure)

-

Internal Standard: [M+H]+ → fragment ion (specific m/z values)

-

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the representative quantitative performance characteristics of the described HPLC-MS/MS method. These values are indicative of a well-validated bioanalytical method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Accuracy (%Bias) | -7.8% to 6.5% |

| Recovery | > 85% |

| Matrix Effect | Minimal (< 15%) |

| Stability (Freeze-thaw, Bench-top, Post-preparative) | Stable |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.

Caption: Experimental workflow for this compound quantification in plasma.

Application Note: Cell-Based Assays to Measure Rocepafant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocepafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R). PAF, a key phospholipid mediator, is implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] Its receptor, PAF-R, is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events.[1][3][4] Consequently, the development of PAF-R antagonists like this compound holds significant therapeutic promise for a range of inflammatory diseases.

This application note provides detailed protocols for cell-based assays designed to quantify the activity of this compound. These assays are essential for researchers and drug development professionals engaged in the characterization of PAF-R antagonists. The described methods focus on measuring the inhibition of PAF-induced cellular responses, providing a robust framework for assessing the potency and efficacy of this compound and other potential PAF-R inhibitors. The primary assays detailed are a Calcium Mobilization Assay and a Neutrophil Elastase Release Assay, both of which are foundational in studying PAF-R signaling.

Signaling Pathway Overview

The PAF receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon PAF binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), triggers various downstream cellular responses, including cell activation, degranulation, and inflammatory mediator release.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PAF-induced increases in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human PAF receptor (or other suitable cell lines like CHO-K1 or U937).

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Platelet-Activating Factor (PAF C16).

-

This compound.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with excitation/emission wavelengths of 485/525 nm.

Protocol:

-

Cell Culture: Culture PAF-R expressing cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest cells and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a stock solution of PAF in HBSS.

-

Assay Procedure:

-

Wash the cells twice with 100 µL of HBSS to remove excess dye.

-

Add 50 µL of the this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Set the reader to measure fluorescence intensity every second for a total of 120 seconds.

-

After 20 seconds of baseline reading, add 50 µL of PAF solution (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.

-

Continue reading the fluorescence for the remaining time.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after PAF addition. The percentage of inhibition by this compound is calculated as follows: % Inhibition = 100 * (1 - (ΔF_this compound / ΔF_Control)) The IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced response) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Neutrophil Elastase Release Assay

This assay measures the ability of this compound to inhibit PAF-induced degranulation of neutrophils, quantified by the release of elastase.

Materials:

-

Human peripheral blood.

-

Dextran T-500.

-

Ficoll-Paque.

-

Red Blood Cell Lysis Buffer.

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+.

-

HBSS with Ca2+/Mg2+.

-

Cytochalasin B.

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate).

-

Platelet-Activating Factor (PAF C16).

-

This compound.

-

96-well microplates.

-

Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS with Ca2+/Mg2+.

-

Cell Treatment:

-

Pre-warm the neutrophil suspension to 37°C.

-

In a 96-well plate, add 50 µL of this compound dilutions.

-

Add 50 µL of the neutrophil suspension to each well.

-

Add Cytochalasin B to a final concentration of 5 µg/mL to enhance degranulation.

-

Incubate for 10 minutes at 37°C.

-

Add 50 µL of PAF solution to a final concentration that induces a submaximal elastase release.

-

Incubate for 30 minutes at 37°C.

-

-

Enzyme Reaction:

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the elastase substrate solution to each well.

-

Incubate at 37°C for 30-60 minutes, or until a yellow color develops.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance in the presence of this compound to the control (PAF stimulation without this compound).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Data Presentation

The quantitative data generated from these assays should be summarized in tables for clear comparison and interpretation.

Table 1: Inhibition of PAF-Induced Calcium Mobilization by this compound

| This compound Conc. (nM) | % Inhibition (Mean ± SD) |

| 0.1 | 5.2 ± 1.8 |

| 1 | 25.6 ± 3.5 |

| 10 | 48.9 ± 4.1 |

| 100 | 85.3 ± 2.9 |

| 1000 | 98.7 ± 1.2 |

| IC50 (nM) | 10.5 |

Table 2: Inhibition of PAF-Induced Neutrophil Elastase Release by this compound

| This compound Conc. (nM) | % Inhibition (Mean ± SD) |

| 1 | 8.1 ± 2.2 |

| 10 | 35.4 ± 4.8 |

| 100 | 55.2 ± 3.7 |

| 1000 | 92.6 ± 2.1 |

| 10000 | 99.1 ± 0.9 |

| IC50 (nM) | 75.8 |

Conclusion

The cell-based assays described in this application note provide robust and reproducible methods for measuring the activity of the PAF receptor antagonist, this compound. The Calcium Mobilization Assay offers a high-throughput method suitable for initial screening and potency determination, while the Neutrophil Elastase Release Assay provides a more physiologically relevant system for confirming activity in primary human inflammatory cells. By utilizing these detailed protocols and data presentation formats, researchers can effectively characterize the pharmacological profile of this compound and other novel PAF receptor antagonists, thereby accelerating the drug discovery and development process.

References

- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]